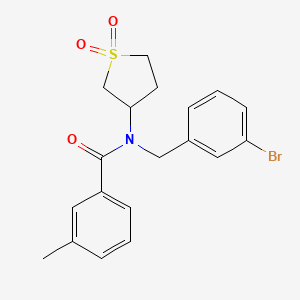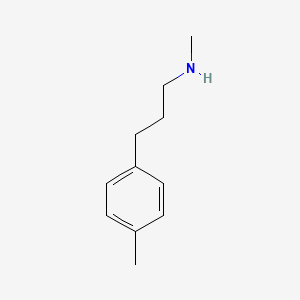
N,N-Diethyl-3-(piperazin-1-YL)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, N,N-diethyl- is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process produces various ethylene amines, which can then be purified by distillation . The resulting piperazine derivatives can be further modified to obtain 1-Piperazinepropanamide, N,N-diethyl- through additional synthetic steps.
化学反应分析
Types of Reactions
1-Piperazinepropanamide, N,N-diethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new piperazine derivatives with different functional groups.
科学研究应用
1-Piperazinepropanamide, N,N-diethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying protein-ligand interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an anxiolytic, antiviral, and anticancer agent . Additionally, the compound is utilized in the industry for the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Piperazinepropanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
1-Piperazinepropanamide, N,N-diethyl- can be compared with other piperazine derivatives, such as 1,4-Diazacyclohexane (piperazine) and 2-(1-Piperazinyl)ethylamine (aminoethylpiperazine). These compounds share a similar piperazine ring structure but differ in their substituents and functional groups . The unique combination of substituents in 1-Piperazinepropanamide, N,N-diethyl- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
List of Similar Compounds
- 1,4-Diazacyclohexane (piperazine)
- 2-(1-Piperazinyl)ethylamine (aminoethylpiperazine)
- N,N-diethyl-4-methyl-1-piperazinecarboxamide
属性
CAS 编号 |
70772-55-3 |
|---|---|
分子式 |
C11H23N3O |
分子量 |
213.32 g/mol |
IUPAC 名称 |
N,N-diethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)5-8-13-9-6-12-7-10-13/h12H,3-10H2,1-2H3 |
InChI 键 |
DHXSHACIOYSPMH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CCN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)


![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)



![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)


